molecular formula C17H20Cl2N4 B2385843 DREADD agonist 21 (dihydrochloride) CAS No. 2250025-92-2

DREADD agonist 21 (dihydrochloride)

Katalognummer B2385843
CAS-Nummer: 2250025-92-2
Molekulargewicht: 351.28
InChI-Schlüssel: SETCOPAXYQJWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound used for selective activation of hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs (Designer Receptor Exclusively Activated by Designer Drugs) derived from the human muscarinic acetylcholine M3 (hM3) receptor . It is an effective agonist for muscarinic-based DREADDs in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .


Molecular Structure Analysis

The chemical name of DREADD agonist 21 is 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride . Its molecular formula is C17H18N4.2HCl and the molecular weight is 351.27 .


Physical And Chemical Properties Analysis

DREADD agonist 21 is a water-soluble compound . It has a molecular weight of 351.27 . .

Wissenschaftliche Forschungsanwendungen

Chemogenetic Ligands for Translational Neurotheranostics

DREADD agonist 21 (C21) is noted for its role in chemogenetic technology, particularly in manipulating neuronal activity in animals and its potential in precision medicine-based clinical theranostics. C21 was developed to overcome limitations of previous DREADD ligands, aiming for better brain penetration and in vivo DREADD occupancy. It has been found to exhibit high in vivo DREADD potency, enabling noninvasive and longitudinal neuronal projection mapping and potential neurotheranostic applications (Bonaventura et al., 2018).

Muscarinic-Based DREADD Activation in Mice and Monkeys

C21 is effective for activating muscarinic-based DREADDs in vitro and in vivo, with excellent bioavailability, pharmacokinetic properties, and brain penetrability. Its activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice, indicating its usefulness as an alternative to other DREADD ligands in studies where metabolic conversion to active metabolites is a concern (Thompson et al., 2018).

Evaluation in Rodents

In a study focusing on the chronic systemic injection of C21 in male non-DREADD-expressing mice, it was found that chronic injections of C21, similar to CNO, largely lack behavioral effects. This insight is crucial for behavioral neuroscientists designing studies that require repeated injection of these DREADD agonists (Tran et al., 2020).

Off-Target Outcomes in Rats

C21 has been identified to have both DREADD-selective and off-target outcomes in rats. Its potency to modulate the activity of nigral dopaminergic neurons through the DREADD receptor hM4Di was evaluated, revealing significant off-target effects at certain doses. This study underlines the importance of testing the selectivity and efficacy of DREADD ligands under each experimental condition (Goutaudier et al., 2020).

Effects on Sleep in Laboratory Mice

An investigation into the effects of C21 on sleep in laboratory mice showed that intraperitoneal injections of C21 modulate sleep, despite not being able to back convert to clozapine. This study suggests that back-metabolism to clozapine is not the sole mechanism underlying side effects of chemogenetic actuators, making it important to include a DREADD-free control group injected with the same DREADD actuator in experiments (Traut et al., 2022).

Eigenschaften

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCOPAXYQJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DREADD agonist 21 (dihydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.